(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID
Overview
Description
(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique structure, which includes two pyrrolidine rings connected by a pentyl chain. The presence of carboxylic acid groups in the structure makes it an important molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions One common method involves the use of L-proline as a starting material
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactor systems, which allow for precise control of reaction conditions and improved efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds. This inhibition can disrupt various biological pathways and processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
L-proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2-carboxylic acid: A simpler derivative with one pyrrolidine ring and a carboxylic acid group.
N-acetyl derivatives of pyrrolidine-2-carboxylic acid: Compounds with additional acetyl groups that modify their chemical properties.
Uniqueness
(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its dual pyrrolidine ring structure connected by a pentyl chain, which imparts specific chemical and biological properties. This structural complexity allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c18-14(19)12-6-4-10-16(12)8-2-1-3-9-17-11-5-7-13(17)15(20)21/h12-13H,1-11H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVVNMYDOBHKW-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCCCN2CCCC2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCCCN2CCC[C@H]2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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